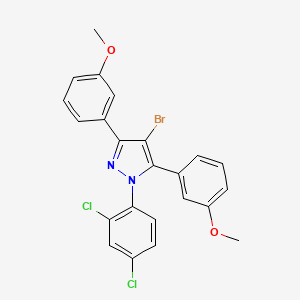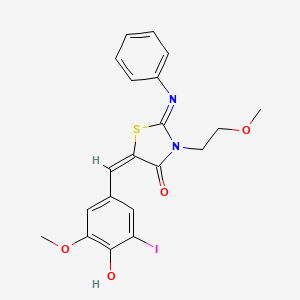![molecular formula C23H16N4O3 B10891836 4-[6-oxo-3-phenyl-4-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid](/img/structure/B10891836.png)
4-[6-oxo-3-phenyl-4-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-OXO-3-PHENYL-4-(2-PYRIDYL)-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]BENZOIC ACID is a complex organic compound featuring a pyrrolo[3,4-c]pyrazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-OXO-3-PHENYL-4-(2-PYRIDYL)-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]BENZOIC ACID typically involves multi-step organic reactions. One common approach includes the condensation of a pyridine derivative with a phenylhydrazine, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-[6-OXO-3-PHENYL-4-(2-PYRIDYL)-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyrazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
4-[6-OXO-3-PHENYL-4-(2-PYRIDYL)-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]BENZOIC ACID has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 4-[6-OXO-3-PHENYL-4-(2-PYRIDYL)-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]BENZOIC ACID involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Pyrazole Derivatives: Pyrazole-based compounds are known for their pharmacological properties and are used in various therapeutic applications.
Pyridine Derivatives: Pyridine-containing compounds are widely used in medicinal chemistry and organic synthesis.
Uniqueness
4-[6-OXO-3-PHENYL-4-(2-PYRIDYL)-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]BENZOIC ACID is unique due to its specific combination of functional groups and heterocyclic cores, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C23H16N4O3 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC 名称 |
4-(6-oxo-3-phenyl-4-pyridin-2-yl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl)benzoic acid |
InChI |
InChI=1S/C23H16N4O3/c28-22-20-18(19(25-26-20)14-6-2-1-3-7-14)21(17-8-4-5-13-24-17)27(22)16-11-9-15(10-12-16)23(29)30/h1-13,21H,(H,25,26)(H,29,30) |
InChI 键 |
XBJRLQVACSHZRE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)C(=O)O)C5=CC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-methoxyphenyl)-6-methyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10891757.png)
![(16E)-3-ethoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one](/img/structure/B10891760.png)
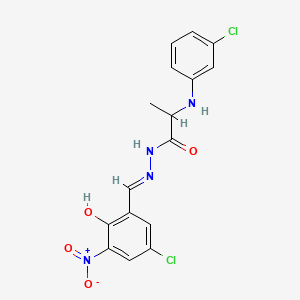
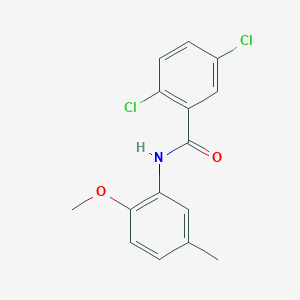
![3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891770.png)

![2-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine](/img/structure/B10891802.png)
![1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891803.png)
![ethyl 3-[(2-methoxydibenzo[b,d]furan-3-yl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10891808.png)
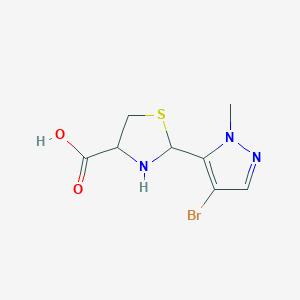

![5-(4-bromophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891823.png)
